molecular formula C10H12O6 B1329662 Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 6289-46-9

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B1329662
CAS No.: 6289-46-9
M. Wt: 228.2 g/mol
InChI Key: MHKKFFHWMKEBDW-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9; EC: 228-528-9) is a cyclic diketone-dicarboxylate ester with the molecular formula $ \text{C}{10}\text{H}{12}\text{O}_6 $ and a molecular weight of 228.2 g/mol . It is characterized by two ester groups and two ketone moieties positioned at the 1,4- and 2,5-positions of a cyclohexane ring. Key physical properties include a melting point of 152–156°C, solubility in organic solvents (e.g., methanol, ethanol), and low water solubility (0.0016 g/L) .

The compound is synthesized via condensation reactions, such as the reaction of succinylosuccinic acid derivatives with methanol under acidic catalysis . Typical yields range from 52% (using DMSO and $ \text{K}2\text{CO}3 $) to higher efficiencies in optimized protocols . Its primary applications include serving as a precursor for fluorescent probes (e.g., DMSS-AM in bioimaging), polymeric materials (e.g., polyquinacridinediones for electrorheological fluids), and chiral dioxolane derivatives .

Preparation Methods

Preparation Methods of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

The preparation of this compound primarily involves the synthesis of dimethyl succinylsuccinate through condensation and cyclization reactions starting from dimethyl succinate or succinic acid derivatives. The key methods are summarized below.

Claisen and Dieckmann Condensation of Dimethyl Succinate

  • Process:
    Dimethyl succinate undergoes Claisen condensation catalyzed by sodium methoxide in a suitable solvent (e.g., liquid paraffin or dimethyl succinate itself) to form sodium dimethyl succinylsuccinate intermediate. This intermediate then undergoes intramolecular Dieckmann condensation to cyclize into this compound.
  • Reaction Conditions:
    • Use of sodium methoxide as base catalyst
    • Controlled temperature (typically reflux conditions)
    • Acidification with dilute sulfuric acid to precipitate the product
  • Advantages:
    • High yield (up to ~85-94%)
    • High purity (>99.5% achievable with optimized conditions)
    • Continuous production possible by controlled drip addition and continuous discharge, improving batch consistency and reducing reaction time and energy consumption.

Methanolysis and Catalytic Cyclization Using DBU

  • Process:
    A methanol solution of dimethyl succinate is heated to about 60°C, then 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added dropwise as a catalyst. The mixture is heated further (80-140°C) for 2-3 hours to promote cyclization and formation of dimethyl succinylsuccinate. The product is isolated by cooling and distillation steps.
  • Key Features:
    • DBU acts as an efficient catalyst for the cyclization reaction
    • Simple process with fewer steps
    • High yield (>94%) and improved synthesis efficiency
  • Industrial Relevance:
    This method offers a streamlined approach suitable for scale-up due to mild conditions and catalyst efficiency.

Hydrogenation and Dehydration of Succinyl Succinate Diesters

  • Process:
    Succinyl succinate diesters prepared by ester condensation of succinate diesters are subjected to hydrogenation and dehydration to yield the cyclohexanedione dicarboxylate diester.
  • Application:
    This method is relevant for producing derivatives such as 1,4-cyclohexane dioctyl phthalate diesters but can be adapted for dimethyl esters as well.

Alkylation of Methyl 4-chloro-3-oxobutanoate

  • Process:
    Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes produces this compound enol ethers, which can be further processed to the target compound.
  • Significance:
    This method provides access to substituted derivatives and is useful in synthetic organic chemistry for structural modifications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Advantages References
Claisen + Dieckmann Condensation Dimethyl succinate, NaOMe Reflux, acidification 85-94 >99.5 High yield, continuous production
Methanolysis with DBU Catalyst Dimethyl succinate, DBU 60-140°C, 2-3 h >94 High Simple, efficient, scalable
Hydrogenation and Dehydration of Diesters Succinyl succinate diesters Hydrogenation, dehydration Not specified Not specified Versatile for derivatives
Alkylation of Methyl 4-chloro-3-oxobutanoate Methyl 4-chloro-3-oxobutanoate, dibromoalkanes Alkylation conditions Not specified Not specified Access to enol ethers

Research Findings and Technical Notes

  • The use of sodium methoxide in liquid paraffin or dimethyl succinate solvent minimizes side reactions and hydrolysis, improving yield and purity.
  • DBU catalysis offers a milder and more efficient alternative to traditional base catalysis, reducing reaction time and simplifying purification.
  • Continuous production methods employing controlled drip addition and continuous discharge enhance reproducibility and reduce batch-to-batch variability.
  • The compound’s stereochemistry can be influenced by the choice of catalyst and reaction conditions, which is critical for downstream applications such as polymer synthesis.
  • The compound is a key intermediate in the synthesis of pigments (e.g., pigment red 122, pigment violet 19) and biodegradable polymers, highlighting the importance of high purity and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

  • Pigment Production
    • Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is utilized in the synthesis of various pigments. Notably, it is involved in the production of:
      • Pigment Red 122
      • Pigment Violet 19
        This application is significant in the manufacturing of dyes and colorants used in textiles and coatings .
  • Organic Synthesis
    • The compound serves as a precursor for synthesizing other organic compounds. For instance:
      • It reacts with 2,4-diamino-phenol to yield 2,5-bis-(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester .
    • It has been used to create dimethyl 2,5-bis(diorganoamino)terephthalates and related compounds that exhibit fluorescence properties .
  • Materials Science
    • Research indicates its potential in the development of biodegradable polymers with advantageous physical properties. These polymers can be synthesized from cyclic diolides derived from this compound .

Case Study 1: Pigment Synthesis

In a study on pigment synthesis, this compound was successfully used to produce high-quality pigments with excellent lightfastness and stability. The resulting pigments were characterized using UV-Vis spectroscopy to confirm their absorption properties .

Case Study 2: Organic Photonic Materials

Research conducted on organic photonic materials demonstrated that derivatives of this compound exhibited significant photoluminescence properties. These materials were engineered for use in light-emitting diodes (LEDs), showing promise for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates can then interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Structure Functional Groups Melting Point (°C) Solubility Key Applications
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Cyclohexane ring with two ketones (2,5-) and two methyl ester groups (1,4-) Ketones, esters 152–156 Organic solvents, low in water Fluorescent probes, polymer synthesis
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Bicyclo[2.2.2]octane framework with ketones and esters Ketones, esters N/A Likely lower solubility due to rigidity Potential rigidity-dependent applications (e.g., templates)
Ethyl 2-oxocyclohexanecarboxylate Monocyclic cyclohexane with one ketone and one ethyl ester Ketone, ester N/A Ethanol, ethers Intermediate in organic synthesis
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Dioxolane ring fused with cyclohexane; hydroxyl and ester groups Hydroxyl, esters, dioxolane 94–95 Chloroform, alcohols Antibacterial/antifungal agents

Reactivity and Functional Differences

Electrophilic Reactivity: The diketone groups in this compound enable keto-enol tautomerism, facilitating condensation reactions with amines (e.g., synthesis of DMSS-AM) . In contrast, monoketone analogs like ethyl 2-oxocyclohexanecarboxylate exhibit reduced tautomerism, limiting their utility in multi-step syntheses . The bicyclo derivative (dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate) shows restricted conformational flexibility, which may hinder enolization but enhance stability in high-stress environments (e.g., electrorheological fluids) .

Biological Activity: Dioxolane derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit notable antimicrobial activity (MIC: 4.8–5000 µg/mL against S. aureus and C. albicans), attributed to the hydroxyl group enhancing membrane interaction . The parent compound lacks direct bioactivity but serves as a scaffold for bioactive probes .

Synthetic Versatility: this compound is pivotal in synthesizing mechanochromic materials (e.g., DMSS-AM with 22.1% luminescence efficiency) and polyquinacridinediones (yield stress: 4 kPa under 3 kV/mm electric fields) . Comparatively, the bicyclo analog’s rigid structure limits its participation in cyclization reactions but may improve thermal stability .

Biological Activity

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS Number: 6289-46-9) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂O₆
  • Molecular Weight : 228.20 g/mol
  • Melting Point : 152°C to 156°C
  • Solubility : Soluble in water at a concentration of 0.0016 g/L .

This compound is primarily known for its role as an intermediate in organic synthesis. Its derivatives have been studied for potential antimicrobial and anticancer properties. The compound can undergo various chemical reactions, including:

  • Oxidation : Converts to diketones or carboxylic acids.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution : Ester groups can be substituted with other functional groups via nucleophilic substitution reactions .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

Anticancer Activity

The compound and its derivatives have also been evaluated for anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. Specific case studies have highlighted the efficacy of these compounds in targeting specific cancer cell lines .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study tested the antimicrobial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli.
    • Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
  • Anticancer Study :
    • In vitro testing on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells post-treatment .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells ,

Additional Insights

  • The compound has been noted for its ability to form complex ring systems through reactions with aldehydes and amines, which may enhance its biological activity.
  • Ongoing research aims to further elucidate the structure-activity relationships (SAR) that govern the biological effects observed with this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound can be synthesized via esterification of cyclohexane-1,4-dicarboxylic acid with methanol under acidic catalysis. Optimization involves adjusting stoichiometric ratios (e.g., molar excess of methanol), temperature control (70–90°C), and catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid). Post-synthesis purification via fractional distillation or recrystallization is critical to isolate the product from byproducts like unreacted diacid or monoesters .
  • Data-Driven Approach : Monitor reaction progress using thin-layer chromatography (TLC) and quantify yield via gas chromatography (GC) or nuclear magnetic resonance (NMR) integration.

Q. How can researchers distinguish between cis and trans isomers of dimethyl cyclohexane-1,4-dicarboxylate derivatives during synthesis?

  • Methodology : Isomer separation is achieved using high-performance liquid chromatography (HPLC) with chiral columns or polar stationary phases. Confirm configurations via X-ray crystallography (for solid-state analysis) or NMR spectroscopy (e.g., coupling constants in 1H^1H-NMR to identify axial/equatorial proton orientations) .
  • Key Data : Trans isomers typically exhibit higher symmetry, leading to fewer distinct NMR signals compared to cis isomers.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., deshielded carbonyl-adjacent protons at δ 3.6–3.8 ppm). 13C^{13}C-NMR confirms ester carbonyl carbons (δ 165–175 ppm).
  • IR Spectroscopy : Detect ester C=O stretches (~1740 cm1^{-1}) and cyclohexane ring vibrations.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular structure .

Advanced Research Questions

Q. How can computational methods predict reaction intermediates and pathways for the synthesis of this compound?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model potential intermediates, such as tetrahedral transition states during esterification. Tools like Gaussian or ORCA simulate energy profiles to identify rate-limiting steps.
  • Integration with Experimentation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate theoretical models .

Q. What strategies resolve contradictions between experimental and computational data in the mechanistic study of this compound’s reactivity?

  • Methodology :

Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, precise temperature) to rule out environmental artifacts.

Sensitivity Analysis : Vary computational parameters (e.g., solvent models in DFT) to assess their impact on predicted outcomes.

Hybrid QM/MM Approaches : Combine quantum mechanics (QM) for reactive sites with molecular mechanics (MM) for bulk solvent effects .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology : Conduct kinetic studies in solvents with varying dielectric constants (e.g., toluene vs. DMSO). Monitor reaction rates via in-situ IR or UV-Vis spectroscopy. Polar aprotic solvents stabilize transition states via dipole interactions, accelerating nucleophilic attack .

Q. What role does heterogeneous catalysis play in improving the sustainability of this compound synthesis?

  • Methodology : Test metal-organic frameworks (MOFs) or zeolites as recyclable catalysts. Compare turnover numbers (TON) and leaching behavior (via ICP-MS) with homogeneous catalysts. Green metrics (e.g., E-factor) quantify waste reduction .

Q. Methodological Considerations

  • Data Contradiction Analysis : When experimental results conflict with literature (e.g., unexpected byproducts), employ tandem MS/MS or 2D NMR (COSY, HSQC) to identify impurities. Cross-reference with databases like PubChem or Reaxys .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize variables (temperature, catalyst loading) systematically. ICReDD’s computational-experimental feedback loop minimizes trial-and-error .

Properties

IUPAC Name

dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKFFHWMKEBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027617
Record name Dimethyl succinylsuccinate
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Molecular Weight

228.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6289-46-9
Record name Dimethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of dimethyl succinate (400.1 g., 98.7% purity, 2.7 mole) and dry methanol (13 g., 0.4 mole) at 30° C. under nitrogen is added over 1.5 hour a stirred slurry of finely divided sodium (22.1 g., 0.96 mole) in dimethyl succinate (83.4 g., 0.57 mole). The temperature rises to 45° C. maximum. The mixture is heated to 76° C. and the methanol stripped off over two hours. Additional dimethyl succinate is added (200 g., 1.38 mole) to maintain the fluidity of the reaction. On completion of methanol distillation, methanol is added (400 g., 12.5 mole) and the mixture cooled to 30° C., filtered and the excess dimethyl succinate washed out with dry methanol. The resulting filtercake is reslurried in methanol and added to 15% aqueous sulfuric acid (330 g.), cooled to 24° C. then filtered, washed with water to remove the sodium sulfate, and dried. A yield of 81% of theory dimethyl succinylsuccinate is obtained.
Quantity
400.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

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